4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its complex structure, which includes multiple functional groups such as butoxy, dichloro, and thiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butoxy and dichloro groups. The thiophene moieties are then incorporated through specific coupling reactions. Common reagents used in these reactions include chlorinating agents, butyl alcohol, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the thiophene moieties may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide shares structural similarities with other benzamide derivatives, such as:
- 4-butoxy-3,5-dichlorobenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C21H25Cl2NO4S2 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H25Cl2NO4S2/c1-3-4-7-28-20-17(22)10-15(11-18(20)23)21(25)24(12-19-14(2)5-8-29-19)16-6-9-30(26,27)13-16/h5,8,10-11,16H,3-4,6-7,9,12-13H2,1-2H3 |
InChI Key |
JXFLQDOZYHGXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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